molecular formula C9H5F3N2O B12828249 4-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

4-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

Cat. No.: B12828249
M. Wt: 214.14 g/mol
InChI Key: UVSLVIGIZHVMKT-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1H-indazole-3-carbaldehyde is a chemical compound characterized by the presence of a trifluoromethyl group attached to an indazole ring, with an aldehyde functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-1H-indazole-3-carbaldehyde typically involves the introduction of the trifluoromethyl group into the indazole ring. One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions. This reaction proceeds with excellent regioselectivity and yields the desired product in moderate to excellent yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: 4-(Trifluoromethyl)-1H-indazole-3-carboxylic acid.

    Reduction: 4-(Trifluoromethyl)-1H-indazole-3-methanol.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1H-indazole-3-carbaldehyde is primarily related to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the modulation of specific pathways, such as inhibition of enzymes or disruption of protein-protein interactions .

Comparison with Similar Compounds

Uniqueness: 4-(Trifluoromethyl)-1H-indazole-3-carbaldehyde is unique due to the combination of the indazole ring and the trifluoromethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and advanced materials .

Properties

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

4-(trifluoromethyl)-2H-indazole-3-carbaldehyde

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)5-2-1-3-6-8(5)7(4-15)14-13-6/h1-4H,(H,13,14)

InChI Key

UVSLVIGIZHVMKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)C(F)(F)F)C=O

Origin of Product

United States

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